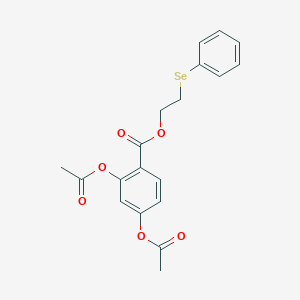
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is a tetrapeptide composed of four amino acids: L-cysteine, L-histidine, L-lysine, and another L-cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-lysine and the second L-cysteine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in lysine and histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with alkylated amino groups.
Applications De Recherche Scientifique
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Used in the development of peptide-based materials and as a stabilizing agent in formulations.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate their activity. The compound can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The thiol groups in cysteine can act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-cysteine: A single amino acid with antioxidant properties.
L-histidine: An amino acid involved in enzyme active sites and metal ion binding.
L-lysine: An essential amino acid important for protein synthesis.
L-cystine: A dimer of cysteine formed by a disulfide bond.
Uniqueness
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two cysteine residues allows for the formation of disulfide bonds, enhancing its stability and functionality in various applications.
Propriétés
Numéro CAS |
850411-41-5 |
|---|---|
Formule moléculaire |
C18H31N7O5S2 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C18H31N7O5S2/c19-4-2-1-3-12(16(27)25-14(8-32)18(29)30)23-17(28)13(5-10-6-21-9-22-10)24-15(26)11(20)7-31/h6,9,11-14,31-32H,1-5,7-8,19-20H2,(H,21,22)(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
NTMVHGJWAPHIBB-XUXIUFHCSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


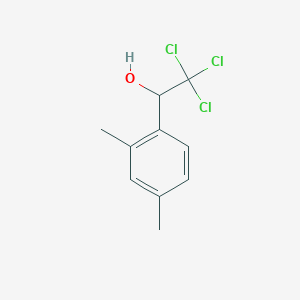
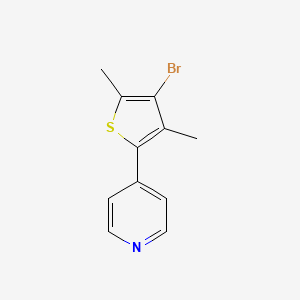
![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
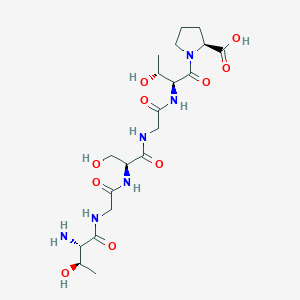
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
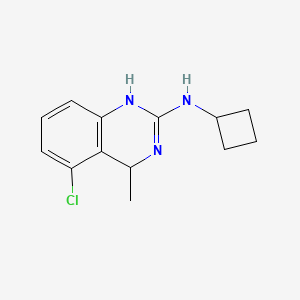
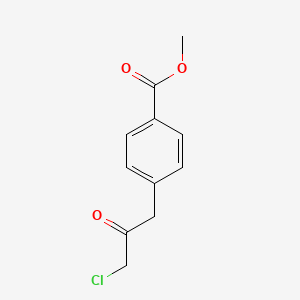
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
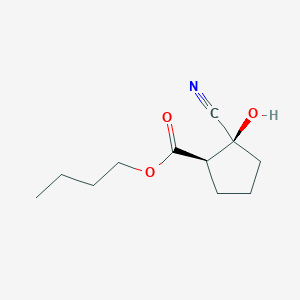
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
